1-(4-Methoxyphenyl)cyclopropanamine
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Overview
Description
1-(4-Methoxyphenyl)cyclopropanamine is an organic compound with the molecular formula C10H13NO. It features a cyclopropane ring attached to a phenyl group substituted with a methoxy group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)cyclopropanamine can be synthesized through several methods. One common approach involves the reaction of phenylcyclopentanol with methoxybenzoate, followed by oxidation, reduction, and amidation reactions . Another method includes the hydrogenation of 1-[cyano group (p-methoxyphenyl) methyl] hexalin using Raney nickel and sodium borohydride as catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions. The process includes the use of high-pressure hydrogen gas and specific catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclopropylamines or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various cyclopropylamine derivatives, ketones, aldehydes, and substituted phenyl compounds .
Scientific Research Applications
1-(4-Methoxyphenyl)cyclopropanamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Methylphenyl)cyclopropanamine
- 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride
Comparison: 1-(4-Methoxyphenyl)cyclopropanamine is unique due to its methoxy substitution, which can influence its reactivity and biological activity compared to similar compounds with different substituents. For example, the presence of a methoxy group can enhance its electron-donating properties, affecting its interactions with other molecules .
Properties
IUPAC Name |
1-(4-methoxyphenyl)cyclopropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCAJMAPVNINSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501280 |
Source
|
Record name | 1-(4-Methoxyphenyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72934-40-8 |
Source
|
Record name | 1-(4-Methoxyphenyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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